2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide is a complex organic compound featuring an adamantane moiety, a phenyl group, and a ureido linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a urea group.
Coupling with Phenyl Derivative: The functionalized adamantane is then coupled with a phenyl derivative under specific conditions to form the ureido linkage.
Introduction of the Acetamide Group: Finally, the acetamide group is introduced through a reaction with 2-methoxyethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: Reduction reactions may target the ureido linkage or the acetamide group.
Substitution: Substitution reactions can occur at the phenyl group or the methoxyethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the ureido and acetamide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-hydroxyethyl)acetamide
- 2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-ethoxyethyl)acetamide
Uniqueness
The unique combination of the adamantane moiety, ureido linkage, and methoxyethyl side chain distinguishes 2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide from similar compounds
Properties
IUPAC Name |
2-[4-(1-adamantylcarbamoylamino)phenyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-28-7-6-23-20(26)11-15-2-4-19(5-3-15)24-21(27)25-22-12-16-8-17(13-22)10-18(9-16)14-22/h2-5,16-18H,6-14H2,1H3,(H,23,26)(H2,24,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAFDNVPJXYDHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.